Sgc-aak1-1N

Description

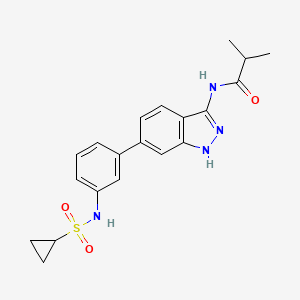

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22N4O3S |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

N-[6-[3-(cyclopropylsulfonylamino)phenyl]-1H-indazol-3-yl]-2-methylpropanamide |

InChI |

InChI=1S/C20H22N4O3S/c1-12(2)20(25)21-19-17-9-6-14(11-18(17)22-23-19)13-4-3-5-15(10-13)24-28(26,27)16-7-8-16/h3-6,9-12,16,24H,7-8H2,1-2H3,(H2,21,22,23,25) |

InChI Key |

RAIAORGFMNXPOV-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SGCAAK11N; SGC AAK1 1N; SGC-AAK1-1N; SGCAAK1-1N; SGC-AAK11N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Sgc-aak1-1N and its Active Counterpart, SGC-AAK1-1

Introduction

Sgc-aak1-1N is a crucial chemical tool designed for cellular and biochemical research, specifically as a negative control for the potent and selective chemical probe, SGC-AAK1-1.[1][2] To comprehend the mechanism, or intentional lack thereof, of this compound, it is essential to first understand the mechanism of its active analog, SGC-AAK1-1. SGC-AAK1-1 is a dual inhibitor that potently targets Adaptor-Associated Kinase 1 (AAK1) and BMP-2 Inducible Kinase (BMP2K), two members of the Numb-Associated Kinase (NAK) family.[1][3] this compound possesses a similar chemical structure but is devoid of significant inhibitory activity against these kinases, making it an ideal control to differentiate specific on-target effects from non-specific or scaffold-related phenomena in experiments.[4]

Core Mechanism of the Active Probe SGC-AAK1-1

Target Profile: AAK1 and BMP2K

AAK1 is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME).[1][3] This process is fundamental for the internalization of cell surface receptors, nutrient uptake, and synaptic vesicle recycling. AAK1 executes its function by phosphorylating the μ2 subunit (AP2M1) of the Adaptor Protein 2 (AP2) complex at the Threonine 156 position.[3][5] This phosphorylation event enhances the affinity of the AP2 complex for cargo proteins, a critical step in the formation of clathrin-coated pits.[3] BMP2K is a less-studied kinase that is also implicated in CME and has been shown to associate with Numb and clathrin-coated vesicles.[3]

Mode of Inhibition

SGC-AAK1-1 is an ATP-competitive inhibitor. It functions by binding to the ATP pocket of the kinase domain of AAK1 and BMP2K, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins like AP2M1.[1][4] This inhibition of AAK1 activity leads to a dose-dependent reduction in the phosphorylation of AP2M1, which can be monitored in cellular assays as a direct biomarker of target engagement.[6]

Quantitative Data: A Comparative Analysis

The efficacy of SGC-AAK1-1 as a potent inhibitor and the inert nature of this compound are clearly demonstrated by their respective biochemical and cellular activities. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of SGC-AAK1-1

| Target | Assay Type | Metric | Value | Reference |

|---|---|---|---|---|

| AAK1 | Coupled Enzyme Assay | IC50 | 270 nM | [7][8] |

| ATP-site Tracer Displacement | Ki | 9.1 nM | ||

| KINOMEscan (DiscoverX) | KD | 26 nM | ||

| Isothermal Titration Calorimetry (ITC) | KD | 120 nM | [4][6] | |

| NanoBRET Cellular Assay | IC50 | 230 nM | [1] | |

| BMP2K | ATP-site Tracer Displacement | Ki | 17 nM | |

| KINOMEscan (DiscoverX) | KD | 930 nM | ||

| Isothermal Titration Calorimetry (ITC) | KD | 490 nM | [4] |

| | NanoBRET Cellular Assay | IC50 | 1.5 µM |[1] |

Table 2: Comparison of SGC-AAK1-1 and this compound Activity

| Compound | Target | Assay Type | Metric | Value | Reference |

|---|---|---|---|---|---|

| SGC-AAK1-1 | AAK1 | KINOMEscan (DiscoverX) | KD | 26 nM | |

| This compound | AAK1 | KINOMEscan (DiscoverX) | KD | 8.8 µM | |

| SGC-AAK1-1 | BMP2K | KINOMEscan (DiscoverX) | KD | 930 nM | |

| This compound | BMP2K | KINOMEscan (DiscoverX) | KD | >10 µM | |

| SGC-AAK1-1 | AAK1 | TR-FRET Binding | Ki | 9 nM | [4] |

| This compound | AAK1 | TR-FRET Binding | Ki | 2 µM | [4] |

| This compound | AAK1 | Activity Assay | IC50 | 1.8 - 11 µM |[9] |

The significant difference in binding affinity and inhibitory concentration (micromolar for this compound vs. nanomolar for SGC-AAK1-1) underscores the function of this compound as a negative control.

Involvement in Signaling Pathways

Wnt Signaling Pathway

Recent studies have identified AAK1 as a negative regulator of the Wnt signaling pathway.[5] AAK1 promotes the clathrin-mediated endocytosis of the Wnt co-receptor LRP6, leading to the attenuation of the Wnt signal.[5] Consequently, inhibition of AAK1 by SGC-AAK1-1 prevents LRP6 internalization and enhances Wnt-dependent gene expression.[4][6] In contrast, this compound does not activate Wnt signaling, confirming that the effect is due to specific AAK1 inhibition.[6]

References

- 1. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]

- 2. SGC AAK1 1N | Other Kinase Inhibitors: R&D Systems [rndsystems.com]

- 3. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. tandfonline.com [tandfonline.com]

- 6. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

SGC-AAK1-1N: A Comprehensive Technical Guide to its a a Negative Control for AAK1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SGC-AAK1-1N and its critical role as a negative control in research targeting the Adaptor-Associated Kinase 1 (AAK1). This document details the comparative pharmacology of this compound and its active counterpart, SGC-AAK1-1, provides detailed experimental protocols for their use, and illustrates the key signaling pathways involving AAK1.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1] Through its interaction with the AP-2 adaptor complex, AAK1 regulates the internalization of various cellular cargo, influencing critical signaling pathways such as Wnt and Notch.[1] Its involvement in these fundamental cellular processes has implicated AAK1 as a potential therapeutic target for a range of diseases, including neuropathic pain, neurological disorders, and viral infections.

The development of potent and selective chemical probes is essential for validating AAK1 as a drug target and for dissecting its cellular functions. SGC-AAK1-1 is a well-characterized, potent, and selective inhibitor of AAK1 and the closely related kinase BMP2K.[2][3] To ensure that the observed biological effects of SGC-AAK1-1 are due to the inhibition of AAK1 and not off-target effects, a rigorously validated negative control is indispensable. This compound is a structurally similar analog of SGC-AAK1-1 that is inactive against AAK1, making it the ideal negative control for in vitro and cellular assays.[4]

This guide will provide researchers with the necessary information to effectively utilize this compound to generate robust and reproducible data in the study of AAK1 biology.

Data Presentation: Quantitative Comparison of SGC-AAK1-1 and this compound

The following tables summarize the key quantitative data comparing the activity of the active probe, SGC-AAK1-1, and its inactive control, this compound.

| Compound | Target | Assay Type | Value | Reference |

| SGC-AAK1-1 | AAK1 | Ki | 9.1 nM | [1] |

| SGC-AAK1-1 | BMP2K | Ki | 17 nM | [1] |

| This compound | AAK1 | Ki | >10,000 nM | Inferred from IC50 |

| This compound | BMP2K | Ki | >10,000 nM | Inferred from IC50 |

Table 1: Biochemical Binding Affinity (Ki)

| Compound | Target | Assay Type | Value | Reference |

| SGC-AAK1-1 | AAK1 | Enzymatic Assay | 270 nM | [4][5] |

| SGC-AAK1-1 | BMP2K | Enzymatic Assay | 1480 nM | [6] |

| This compound | AAK1 | Enzymatic Assay | >10,000 nM | [4] |

| SGC-AAK1-1 | AAK1 | NanoBRET | 230 nM | [1] |

| SGC-AAK1-1 | BMP2K | NanoBRET | 1500 nM | [1][4] |

| This compound | AAK1 | NanoBRET | >10,000 nM | Inferred from lack of activity |

| SGC-AAK1-1 | PIP5K1C | Enzymatic Assay | 6600 nM | [4] |

| This compound | PIP5K1C | Enzymatic Assay | 3600 nM | [4] |

Table 2: In Vitro and Cellular Inhibition (IC50)

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the effective use of SGC-AAK1-1 and this compound.

TR-FRET Binding Displacement Assay for AAK1

This protocol is adapted from a general LanthaScreen™ Eu Kinase Binding Assay and is suitable for determining the binding affinity of compounds to AAK1.[7]

Materials:

-

AAK1 enzyme (recombinant)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (Alexa Fluor™ 647-labeled, ATP-competitive)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

SGC-AAK1-1 and this compound

-

384-well plates (white, low-volume)

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of SGC-AAK1-1 and this compound in 100% DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in kinase buffer to achieve the desired final concentrations.

-

Assay Plate Preparation: Add 4 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

-

Kinase/Antibody Mixture: Prepare a 2X solution of AAK1 and Eu-anti-Tag antibody in kinase buffer. Add 8 µL of this mixture to each well.

-

Tracer Addition: Prepare a 4X solution of the kinase tracer in kinase buffer. Add 4 µL of this solution to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647) with an excitation at 340 nm. A time delay of 100 µs is recommended to reduce background fluorescence.[7]

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NanoBRET Cellular Target Engagement Assay

This protocol allows for the quantification of compound binding to AAK1 in living cells.[1][4]

Materials:

-

HEK293 cells

-

Plasmid encoding AAK1-NanoLuc fusion protein

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM I Reduced Serum Medium

-

NanoBRET Tracer

-

Nano-Glo Luciferase Assay Reagent

-

SGC-AAK1-1 and this compound

-

384-well plates (white, cell culture treated)

-

Luminescence plate reader with BRET capabilities

Procedure:

-

Cell Transfection: Transfect HEK293 cells with the AAK1-NanoLuc plasmid according to the manufacturer's protocol. Plate the transfected cells into 384-well plates and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of SGC-AAK1-1 and this compound in Opti-MEM. Add the diluted compounds to the cells.

-

Tracer Addition: Add the NanoBRET Tracer to all wells.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

Luminescence Measurement: Add Nano-Glo Luciferase Assay Reagent to all wells. Read the plate on a luminescence reader equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).

-

Data Analysis: Calculate the NanoBRET ratio (Acceptor emission / Donor emission). Plot the ratio against the compound concentration and fit the data to determine the IC50 value.

Western Blot Analysis of Phospho-AP2M1 (Thr156)

This protocol is used to assess the functional inhibition of AAK1 in cells by measuring the phosphorylation of its substrate, AP2M1.[4]

Materials:

-

Cell line expressing AAK1 (e.g., HEK293T, HT1080)

-

SGC-AAK1-1 and this compound

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1 (or a loading control like GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of SGC-AAK1-1, this compound, and a vehicle control (DMSO) for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-AP2M1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total AP2M1 or a loading control to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phospho-AP2M1 signal to the total AP2M1 or loading control signal.

Mandatory Visualizations

AAK1 Signaling Pathways

Caption: AAK1's role in Wnt, Notch, and Endocytosis pathways.

Experimental Workflow for Validating AAK1 Inhibition

References

- 1. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]

- 2. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AAK1 Identified as an Inhibitor of Neuregulin-1/ErbB4-Dependent Neurotrophic Factor Signaling Using Integrative Chemical Genomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SGC AAK1 1 | Other Kinases | Tocris Bioscience [tocris.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to SGC-AAK1-1N: A Negative Control for the AAK1/BMP2K Chemical Probe SGC-AAK1-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of SGC-AAK1-1N. As the designated negative control for the potent and selective AAK1/BMP2K inhibitor SGC-AAK1-1, this molecule is an essential tool for validating on-target effects in cellular and biochemical assays. This document outlines its chemical and physical characteristics, comparative biological data, and detailed protocols for key experimental assays relevant to its use.

Chemical Structure and Physicochemical Properties

This compound is a structurally related analog of the active probe SGC-AAK1-1, designed to be inactive against the target kinases AAK1 and BMP2K. This structural similarity ensures that any observed biological effects with the active probe, which are absent with the negative control, can be more confidently attributed to the inhibition of the target kinases.

| Property | Value |

| IUPAC Name | N-[6-[3-[(Cyclopropylsulfonyl)amino]phenyl]-1H-indazol-3-yl]-2-methylpropanamide |

| Synonyms | SGC-AAK1-1 Negative Control, N-(6-(3-(Cyclopropanesulfonamido)phenyl)-1H-indazol-3-yl)isobutyramide |

| CAS Number | 2242913-80-8[1] |

| Molecular Formula | C₂₀H₂₂N₄O₃S[1] |

| Molecular Weight | 398.48 g/mol [1] |

| Appearance | White to beige powder[1] |

| Purity | ≥98% (HPLC)[1] |

| Solubility | Soluble in DMSO (e.g., 2 mg/mL)[1] |

| Storage | Store at -20°C |

| SMILES | O=C(C(C)C)NC1=NNC2=C1C=CC(C3=CC(NS(C4CC4)(=O)=O)=CC=C3)=C2[1] |

| InChI | 1S/C20H22N4O3S/c1-12(2)20(25)21-19-17-9-6-14(11-18(17)22-23-19)13-4-3-5-15(10-13)24-28(26,27)16-7-8-16/h3-6,9-12,16,24H,7-8H2,1-2H3,(H2,21,22,23,25)[1] |

| InChI Key | RAIAORGFMNXPOV-UHFFFAOYSA-N[1] |

Biological Activity and Comparative Data

This compound exhibits significantly reduced inhibitory activity against Adaptor Associated Kinase 1 (AAK1) and BMP-2 Inducible Kinase (BMP2K) compared to its active counterpart, SGC-AAK1-1. This differential activity is critical for its function as a negative control.

| Parameter | This compound (Negative Control) | SGC-AAK1-1 (Active Probe) | Assay Type |

| AAK1 IC₅₀ | 11 µM[2] | 270 nM[2][3] | Coupled Enzyme Assay |

| AAK1 Kᵢ | > 2 µM[4] | 9.1 nM[5][6] | TR-FRET Displacement Assay |

| AAK1 Kᵈ | 8.8 µM[2] | 26 nM[2] | KINOMEscan (DiscoverX) |

| BIKE Kᵢ | Not reported | 17 nM[5][6] | TR-FRET Displacement Assay |

| BIKE Kᵈ | > 10 µM[2] | 930 nM[2] | KINOMEscan (DiscoverX) |

Signaling Pathways Associated with AAK1

AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME) and is involved in regulating key signaling pathways such as Wnt and Notch. Understanding these pathways is essential for interpreting data generated using SGC-AAK1-1 and its negative control.

AAK1 in Clathrin-Mediated Endocytosis (CME)

AAK1 is a key regulator of CME. It phosphorylates the µ2 subunit of the AP-2 adaptor complex (AP2M1) at Threonine 156. This phosphorylation event is critical for the recruitment of cargo to clathrin-coated pits and the subsequent internalization of transmembrane proteins.

Caption: AAK1's role in clathrin-mediated endocytosis.

AAK1 in Wnt Signaling

AAK1 acts as a negative regulator of the canonical Wnt signaling pathway. By promoting the clathrin-mediated endocytosis of the Wnt co-receptor LRP6, AAK1 facilitates its clearance from the cell surface, thereby attenuating downstream signaling that leads to the stabilization of β-catenin.

Caption: AAK1 negatively regulates Wnt signaling.

AAK1 in Notch Signaling

AAK1 is a positive regulator of the Notch signaling pathway. It interacts with the membrane-tethered active form of Notch following its initial cleavage. AAK1 stabilizes this activated form, acting upstream of the final γ-secretase cleavage, and facilitates its trafficking to Rab5-positive endosomes, which is a crucial step for Notch signal activation.[7][8][9]

Caption: AAK1 positively regulates Notch signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and its active counterpart.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of compounds to the target kinase. It relies on the energy transfer between a europium-labeled antibody (donor) and an Alexa Fluor® 647-labeled kinase tracer (acceptor).

References

- 1. This compound ≥98% (HPLC) | 2242913-80-8 [sigmaaldrich.com]

- 2. SGC-AAK1-1 ≥98% (HPLC) | 2247894-32-0 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AAK1 inhibitor 1 Datasheet DC Chemicals [dcchemicals.com]

- 6. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]

- 7. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Adaptor-Associated Kinase 1 (AAK1) in Clathrin-Mediated Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that has emerged as a critical regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing molecules from the extracellular environment.[1] AAK1 exerts its primary function through the phosphorylation of the μ2 subunit of the Adaptor Protein 2 (AP2) complex, a key event that enhances the recruitment of cargo into nascent clathrin-coated pits.[1][2][3] Its activity is spatially and temporally controlled, notably through stimulation by assembled clathrin, ensuring its action is localized to sites of active endocytosis.[4][5] Beyond its canonical role with AP2, AAK1 interacts with other endocytic proteins like Numb and participates in the regulation of crucial signaling pathways, such as WNT signaling.[6][7] Given its integral role in CME, a pathway often hijacked by pathogens and dysregulated in various pathologies, AAK1 has become a promising therapeutic target for a range of human diseases, including viral infections, neurodegenerative disorders, and neuropathic pain.[1][8][9][10] This guide provides an in-depth examination of AAK1's molecular function, presents quantitative data on its activity, details key experimental protocols for its study, and visualizes its core signaling pathways.

Core Mechanism: AAK1's Regulation of the AP2 Complex

Clathrin-mediated endocytosis is initiated by the recruitment of adaptor proteins to the plasma membrane, which in turn select and concentrate cargo for internalization. The AP2 complex is the principal adaptor for this process, acting as a bridge between transmembrane cargo proteins and the clathrin lattice.[2]

AAK1 is intrinsically linked to AP2 function. It physically associates with the AP2 complex, directly binding to the ear domain of the α-adaptin subunit.[11][12][13][14] The central event in AAK1's regulatory role is its phosphorylation of the AP2 μ2 subunit (AP2M1) at a single, highly conserved residue: Threonine-156 (Thr-156).[2][3][15]

This phosphorylation event is not merely a passive modification; it acts as a molecular switch that dramatically increases the affinity of the AP2 complex for tyrosine-based sorting signals (YxxΦ motifs) present in the cytoplasmic tails of many cargo receptors.[2][9][16] This enhanced binding affinity ensures the efficient and high-fidelity capture of cargo proteins into the forming clathrin-coated pit, a critical step for successful internalization.[2][3]

Spatiotemporal Regulation by Clathrin

The activity of AAK1 is not constitutive but is tightly regulated to coincide with the assembly of the endocytic machinery. A key activator of AAK1 is clathrin itself.[17] Studies have shown that the kinase activity of AAK1 towards the μ2 subunit is significantly stimulated by clathrin.[4][5] This stimulation is even more pronounced when AAK1 interacts with assembled clathrin cages compared to unassembled triskelia.[4][5]

This regulatory mechanism provides a crucial spatiotemporal control layer. It implies that AAK1 is specifically activated within assembling clathrin-coated pits, ensuring that the high-affinity state of AP2 is induced precisely where and when it is needed for efficient cargo capture and subsequent vesicle formation.[5]

Quantitative Data on AAK1 Function

The regulatory effects of AAK1 can be quantified through various biochemical and cellular assays. The phosphorylation of AP2M1 by AAK1 leads to a significant and measurable increase in binding affinity for cargo sorting signals. Furthermore, the enzymatic activity of AAK1 and the potency of its inhibitors are key parameters in research and drug development.

Table 1: Impact of AAK1-mediated Phosphorylation on AP2 Binding Affinity

| Parameter | Description | Fold Change | Reference(s) |

|---|

| Binding Affinity | The affinity of the AP2 complex for tyrosine-based sorting motifs (YxxΦ) is enhanced by μ2 phosphorylation. | Up to 25-fold increase |[2][3][18] |

Table 2: AAK1 Kinase Activity and Inhibitor Interactions

| Parameter | Value | Description | Reference(s) |

|---|---|---|---|

| Specific Activity | 8.5 nmol/min/mg | The specific activity of purified, recombinant human AAK1. | [19] |

| Sunitinib Kd | 11 nmol L-1 | Dissociation constant (Kd) for the binding of the inhibitor Sunitinib to AAK1. | [8] |

| Erlotinib Kd | 3.1 nmol L-1 | Dissociation constant (Kd) for the binding of the inhibitor Erlotinib to AAK1. |[8] |

Key Experimental Protocols

Studying the function of AAK1 involves a range of molecular and cellular biology techniques. Below are detailed methodologies for three core experiments.

Protocol 1: In Vitro AAK1 Kinase Assay

This protocol is designed to measure the direct phosphorylation of a substrate by AAK1 and is adaptable for screening potential inhibitors. It is based on the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant active AAK1 protein (e.g., Sino Biological, Cat # A01-11G)[19]

-

Micro 2 peptide substrate (sequence: KEEQSQITSQVTGQIGWR)[19]

-

Kinase Dilution Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)

-

ATP solution (10 mM stock)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well opaque plates

Procedure:

-

Kinase Preparation: Prepare serial dilutions of active AAK1 in Kinase Dilution Buffer. A starting point for the reaction is 1-5 ng of kinase per well.

-

Substrate/ATP Mix Preparation:

-

Prepare a solution containing the Micro 2 peptide substrate at 2x the final desired concentration (e.g., 200 µM) in Kinase Dilution Buffer.

-

Prepare a solution of ATP at 2x the final desired concentration (e.g., 50 µM) in the same buffer.

-

Combine equal volumes of the 2x substrate and 2x ATP solutions to create the Substrate/ATP mix.

-

-

Inhibitor Preparation (if applicable): Prepare a 4x serial dilution of the test compound (inhibitor) in the reaction buffer. Add 2.5 µL to the appropriate wells. For control wells, add 2.5 µL of buffer/DMSO.

-

Reaction Initiation:

-

Add 5 µL of the diluted AAK1 enzyme to each well of a 384-well plate.

-

To initiate the reaction, add 5 µL of the Substrate/ATP mix to each well. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Protocol 2: Co-Immunoprecipitation of AAK1 and AP2 from Cell Lysates

This protocol aims to validate the in vivo interaction between AAK1 and the AP2 complex.

Materials:

-

HeLa or other suitable cultured cells[11]

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Anti-AAK1 antibody

-

Anti-AP2 (α-adaptin) antibody

-

Control IgG (from the same species as the primary antibody)

-

Protein A/G magnetic beads

-

Wash Buffer (Lysis buffer with 0.1% Triton X-100)

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysis:

-

Grow cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Lysis Buffer, scrape the cells, and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new tube.

-

-

Immunoprecipitation:

-

Set aside a small aliquot of the lysate as the "Input" control.

-

To the remaining lysate, add 2-5 µg of the anti-AAK1 antibody (or control IgG).

-

Incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate for an additional 1-2 hours at 4°C with rotation.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer.

-

Boil at 95°C for 5-10 minutes to elute the protein complexes.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample.

-

Perform Western blotting using the anti-AP2 (α-adaptin) antibody to detect the co-precipitated protein. A band in the AAK1-IP lane, but not the IgG-IP lane, confirms the interaction.

-

Protocol 3: Transferrin Internalization Assay in Permeabilized Cells

This stage-specific assay measures the sequestration of receptor-bound transferrin into constricted coated pits and vesicles, allowing for the study of factors that regulate late-stage CME.

Materials:

-

A431 cells

-

Biotinylated Transferrin (BTfn)

-

Streptavidin-HRP

-

Permeabilization Buffer (e.g., K-glutamate based buffer)

-

ATP-regenerating system (ATP, creatine phosphate, creatine phosphokinase)

-

Cytosol extract (e.g., from HeLa cells)

-

Recombinant AAK1 protein (optional, for add-back experiments)

Procedure:

-

Cell Preparation:

-

Grow A431 cells on culture plates.

-

Cool cells on ice and wash with binding medium.

-

Bind BTfn to the cell surface by incubating with 1-2 µg/mL BTfn in binding medium for 60 minutes on ice.

-

-

Permeabilization:

-

Wash away unbound BTfn.

-

Gently scrape cells and resuspend in Permeabilization Buffer.

-

Permeabilize the plasma membrane by passing the cell suspension through a 22-gauge needle 5-10 times. This creates pores large enough for proteins to enter while keeping organelles intact.

-

-

Internalization Reaction:

-

Set up reaction tubes containing the permeabilized cells, an ATP-regenerating system, and cytosol.

-

For experimental conditions, add recombinant AAK1 or AAK1 inhibitors.

-

Incubate the reactions at 30°C for 30-60 minutes to allow for endocytosis.

-

-

Quantification of Internalization:

-

Stop the reaction by placing tubes on ice.

-

To quantify internalized BTfn, add an excess of a membrane-impermeable reducing agent (e.g., glutathione) to cleave the biotin from any BTfn remaining on the cell surface.

-

Pellet the cells and lyse them.

-

Use an ELISA-based method: coat plates with an anti-transferrin antibody, add the cell lysate, and then detect the captured BTfn using Streptavidin-HRP. The signal corresponds to the amount of BTfn that was protected from the reducing agent, i.e., internalized into constricted pits or vesicles.

-

Therapeutic Implications and Drug Development

AAK1's central role in CME makes it a compelling target for therapeutic intervention.[10] By inhibiting AAK1, it is possible to disrupt the endocytic cycle, which has profound implications for various diseases.

-

Antiviral Therapy: Many viruses, including Hepatitis C, Dengue, and SARS-CoV-2, hijack the host cell's CME machinery to gain entry.[1][8] AAK1 inhibitors can block this crucial entry step, representing a host-targeted antiviral strategy that may be less susceptible to viral mutation.[1][8][20]

-

Neurodegenerative Diseases: Dysregulated endocytosis and protein trafficking are implicated in diseases like Alzheimer's and Parkinson's.[1][9][21] AAK1 inhibitors may help modulate the trafficking and clearance of neurotoxic proteins, such as amyloid-beta peptides.[1]

-

Neuropathic Pain: AAK1 has been identified as a promising target for the treatment of neuropathic pain, with at least one inhibitor (BMS-986176/LX-9211) advancing to clinical trials.[10][22]

-

Oncology: Cancer cells often exhibit altered endocytic pathways to sustain growth factor signaling. Targeting AAK1 could disrupt the internalization of growth factor receptors, thereby reducing proliferation and potentially sensitizing tumors to other therapies.[1]

The development of potent and selective AAK1 inhibitors is an active area of research, with several small molecules showing promise in preclinical models.[10][20][23]

Conclusion

Adaptor-Associated Kinase 1 is a linchpin in the complex machinery of clathrin-mediated endocytosis. Its function is elegantly regulated, centered on the phosphorylation of the AP2 complex to promote high-affinity cargo binding precisely at sites of clathrin coat assembly. This fundamental role places AAK1 at the crossroads of normal cellular physiology and numerous pathological states. As our understanding of its function deepens and the toolkit for its study expands, AAK1 will continue to be a subject of intense investigation, holding significant promise for the development of novel therapeutics to treat a wide array of human diseases.

References

- 1. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Phosphorylation of the AP2 μ subunit by AAK1 mediates high affinity binding to membrane protein sorting signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of the AP2 mu subunit by AAK1 mediates high affinity binding to membrane protein sorting signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. AAK1-mediated micro2 phosphorylation is stimulated by assembled clathrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AAK1 regulates Numb function at an early step in clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 15. Reactome | AAK1 phosphorylates AP-2 mu subunit at T156 [reactome.org]

- 16. A Novel AAK1 Splice Variant Functions at Multiple Steps of the Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AAK1 - Wikipedia [en.wikipedia.org]

- 18. Phosphorylation of the AP2 μ subunit by AAK1 mediates high affinity binding to membrane protein sorting signals [scite.ai]

- 19. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]

BMP2K function in cellular signaling pathways

An In-depth Technical Guide to the Function of BMP2K in Cellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bone Morphogenetic Protein 2-Inducible Kinase (BMP2K), also known as BIKE, is a versatile serine/threonine kinase belonging to the Numb-associated kinase (NAK) family.[1] Initially identified as a gene upregulated during Bone Morphogenetic Protein 2 (BMP-2) induced osteoblast differentiation, its functional roles have been found to extend far beyond osteogenesis.[2][3] This guide provides a comprehensive overview of BMP2K's function in critical cellular signaling pathways, including clathrin-mediated endocytosis, autophagy, and intracellular trafficking. We detail its molecular mechanisms, summarize key quantitative data, outline relevant experimental protocols, and discuss its emerging role as a potential therapeutic target in various diseases, including cancer and viral infections.

Introduction to BMP2K (BIKE)

Discovery and Classification

BMP2K is the human homolog of the mouse BMP-2-inducible kinase and is a member of the Numb-associated kinase (NAK) family, which also includes AAK1 and GAK.[1] This family of kinases is recognized for its role in regulating intracellular trafficking events. High-resolution structural studies of NAK family members have revealed conserved architectural features and potential regulatory pockets that can be leveraged for the rational design of selective inhibitors.[1]

Gene, Isoforms, and Protein Structure

The BMP2K gene is located on chromosome 4q21.21 in humans.[2] It produces at least two distinct splicing isoforms, a long form (BMP2K-L) and a short form (BMP2K-S), which have been shown to differentially regulate key cellular processes.[1][4] The protein product is a putative serine/threonine kinase that contains a nuclear localization signal (NLS), suggesting a potential role in the nucleus.[2][3]

Subcellular Localization and Regulation

Despite possessing a nuclear localization signal, BMP2K is predominantly found in the cytoplasm.[2][5] This cytoplasmic retention is actively managed through two primary mechanisms:

-

Phosphorylation: Phosphorylation at the Ser-1010 residue inhibits the function of the NLS.[5]

-

Cytoplasmic Localization Region: The protein contains a distinct cytoplasmic localization region that counteracts the NLS.[5]

Furthermore, BMP2K can undergo liquid-liquid phase separation (LLPS) to form cytoplasmic droplets. This process is dependent on a glutamine-rich area within the protein and is regulated by hyperosmolarity.[5]

Core Signaling Pathways Involving BMP2K

Regulation of Clathrin-Mediated Endocytosis (CME)

A pivotal function of BMP2K is the regulation of clathrin-mediated endocytosis (CME). BMP2K directly interacts with and phosphorylates the central adaptor protein complex, AP-2.[6] This phosphorylation is crucial for the proper formation and morphology of clathrin-coated pits (CCPs) and the subsequent internalization of cargo.[6] Functional impairment of BMP2K leads to defective AP-2 phosphorylation and disrupts CME.[6] The interaction is mediated by the C-terminus of BMP2K, which is also important for its localization to CCPs.[6]

Role in Intracellular Trafficking and Autophagy

The two splicing isoforms of BMP2K, BMP2K-L and BMP2K-S, play opposing roles in regulating autophagy and the secretory pathway, particularly during erythroid differentiation.[4][7]

-

BMP2K-L (Long Isoform): Promotes autophagic degradation and erythroid differentiation. It positively regulates the abundance of COPII assemblies.[4][7]

-

BMP2K-S (Short Isoform): Restricts autophagic degradation and erythroid differentiation.[4][7]

Both isoforms interact with SEC16A, a key regulator of COPII vesicle formation at ER exit sites (ERES).[4][8] The BMP2K-L/S system controls the distribution of SEC16A and the COPII component SEC24B, thereby modulating autophagic flux.[4]

Involvement in BMP-Induced Signaling and Osteogenesis

BMP2K was originally named for its increased expression following induction by BMP-2, a cytokine crucial for skeletal development.[2][3] It is thought to act as a putative regulatory kinase that attenuates the program of osteoblast differentiation, suggesting a negative feedback role in bone formation.[3][9]

Role in Viral Pathogenesis

BMP2K plays a role in the lifecycle of certain viruses. It has been shown to phosphorylate the cargo adapter protein CLINT1.[1][9] This phosphorylation event is important for facilitating the assembly and egress of the dengue virus, highlighting BMP2K as a potential host factor target for antiviral therapies.[1]

Quantitative Data Summary

Quantitative data from studies on BMP2K provide specific insights into its genetic associations and cellular functions.

| Parameter | Finding | Context | Reference |

| Genetic Association | Odds Ratio (OR) = 2.99 (95% CI=1.62-5.54) for the 'A' allele. | The 1379 G/A (rs2288255) variant in the BMP2K gene is significantly correlated with high myopia. | |

| Protein Expression | The ratio of BMP2K-L to BMP2K-S (L/S) shifts from <1 to >2.5 during differentiation. | The L/S ratio increases during mouse erythroid differentiation, with BMP2K-S dominating in early precursors and BMP2K-L prevailing during maturation. | [4] |

| Autophagy Marker | shRNA knockdown of BMP2K-L reduced levels of lipidated LC3B. | Reduced LC3B-II indicates inhibited autophagy in K562 cells. | [4] |

| Autophagy Marker | shRNA knockdown of BMP2K-S increased levels of lipidated LC3B. | Increased LC3B-II indicates activated autophagy in K562 cells. | [4] |

Key Experimental Protocols for Studying BMP2K

Understanding the function of BMP2K has been enabled by a variety of advanced molecular and cellular biology techniques.

Protein-Protein Interaction Analysis

-

Co-Immunoprecipitation (Co-IP): This classic technique is used to verify interactions between BMP2K and its putative binding partners (e.g., AP-2 complex) in cell lysates. The general protocol involves lysing cells to release proteins, incubating the lysate with an antibody specific to BMP2K, using protein A/G beads to pull down the antibody-protein complex, washing away non-specific binders, and finally eluting and analyzing the co-precipitated proteins by Western blotting.

-

Proximity-Dependent Biotinylation (BioID): BioID is an unbiased method used to identify interacting and proximally located proteins in a native cellular environment. It was used to map the interactomes of BMP2K-L and BMP2K-S.[4][8] The protocol involves fusing BMP2K to a promiscuous biotin ligase (BirA). When expressed in cells and supplied with biotin, BirA biotinylates proteins within a ~10 nm radius. These biotinylated proteins are then captured using streptavidin beads and identified by mass spectrometry (LC-MS/MS).

Kinase Activity Assays

To confirm that BMP2K can phosphorylate a substrate (e.g., AP-2), in vitro kinase assays are performed. This typically involves purifying recombinant BMP2K and the substrate protein. The two are incubated together in a reaction buffer containing ATP (often radiolabeled ³²P-ATP). The reaction is stopped, and the proteins are separated by SDS-PAGE. Phosphorylation of the substrate is then detected by autoradiography or with a phospho-specific antibody.

Gene Knockdown/Knockout Studies

To investigate the cellular function of BMP2K, its expression can be reduced or eliminated using techniques like RNA interference (shRNA) or CRISPR-Cas9.

-

Methodology: Cells (e.g., K562 erythroleukemia cells) are transduced with lentiviral vectors expressing shRNAs targeting specific exons of BMP2K (e.g., targeting only the long isoform, the short isoform, or both).[4] After selection, the efficiency of knockdown is confirmed by qRT-PCR and Western blotting. The functional consequences, such as changes in autophagy, protein localization, or cell differentiation, are then assessed.

BMP2K in Disease and as a Drug Target

Role in Cancer

Aberrant BMP signaling is implicated in the progression of numerous cancers, where it can have both pro- and anti-tumorigenic effects.[10][11][12] BMP2K itself has been directly linked to several malignancies.

-

Gallbladder Cancer: BMP2K is involved in the regulation of AP2M1-mediated EGFR internalization.[9][13]

-

Leukemia: Dysregulation of BMP2K is associated with abnormal megakaryopoiesis in acute megakaryoblastic leukemia. The BMP2K gene has also been identified as a fusion partner for the ZNF384 oncogene.[8]

Implications in Other Diseases

-

High Myopia: A single nucleotide polymorphism (1379 G/A) in the BMP2K gene is strongly associated with a risk of developing high myopia, suggesting a role in ocular growth and remodeling.[1]

-

Viral Infections: Its role in facilitating dengue virus egress makes it a potential target for developing host-directed antiviral drugs.[1]

Strategies for Inhibitor Development

As a kinase, BMP2K is a druggable target. The development of small molecule inhibitors is a key strategy for therapeutic intervention.[14][]

-

Targeting the Kinase Domain: The conserved structural features within the NAK family kinase domains provide a basis for the rational design of selective inhibitors.[1]

-

Promiscuous Inhibitors as Scaffolds: Macrocyclization of promiscuous kinase inhibitors has been shown to generate potent and selective inhibitors for related BMP receptors (e.g., BMPR2), a strategy that could be adapted for BMP2K.[16]

Conclusion and Future Directions

BMP2K is a multifaceted kinase that has emerged as a key regulator of fundamental cellular processes, including endocytosis, autophagy, and differentiation. Its distinct isoforms provide a sophisticated mechanism for fine-tuning cellular responses. The growing body of evidence linking BMP2K to cancer, viral pathogenesis, and other diseases underscores its importance as a potential therapeutic target. Future research should focus on elucidating the full range of its substrates, dissecting the upstream regulatory networks that control its activity and isoform expression, and developing potent and selective inhibitors to validate its therapeutic potential in preclinical models.

References

- 1. Gene - BMP2K [maayanlab.cloud]

- 2. BMP2K - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. Splicing variation of BMP2K balances abundance of COPII assemblies and autophagic degradation in erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subcellular distribution of bone morphogenetic protein 2-inducible kinase (BMP2K): Regulation by liquid-liquid phase separation and nucleocytoplasmic shuttling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BMP2K phosphorylates AP-2 and regulates clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Splicing variants of an endocytic regulator, BMP2K, differentially control autophagic degradation in erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. BMP2K BMP2 inducible kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Frontiers | Bone Morphogenetic Protein Signaling in Cancer; Some Topics in the Recent 10 Years [frontiersin.org]

- 11. The Dual Role of Bone Morphogenetic Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bone Morphogenetic Protein Signaling in Cancer; Some Topics in the Recent 10 Years | Semantic Scholar [semanticscholar.org]

- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 14. researchgate.net [researchgate.net]

- 16. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

The Unsung Hero: A Technical Guide to the Imperative Role of Negative Controls in Kinase Inhibitor Studies

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the critical necessity and implementation of negative controls in kinase inhibitor research. This whitepaper delves into the core principles of robust assay design, providing detailed experimental protocols, data interpretation guidelines, and visual aids to ensure the generation of reliable and reproducible results.

In the dynamic field of drug discovery, particularly in the development of kinase inhibitors, the pursuit of potent and selective compounds is paramount. However, the true efficacy of a potential therapeutic can only be accurately assessed through meticulously designed experiments that incorporate appropriate controls. While positive controls validate the assay's functionality, it is the often-underestimated negative control that provides the essential baseline for interpreting inhibition data and preventing the costly pursuit of false positives. This technical guide illuminates the indispensable role of negative controls, offering a detailed framework for their effective implementation in kinase inhibitor studies.

The Cornerstone of Confidence: Why Negative Controls are Non-Negotiable

A negative control is a sample in an experiment that is treated in the same way as all other samples but is not expected to show a response to the variable being tested. In the context of kinase inhibitor studies, its primary purpose is to establish a baseline level of kinase activity in the absence of a true inhibitor. This baseline is crucial for several reasons:

-

Defining True Inhibition: By providing a clear measure of 100% kinase activity (or 0% inhibition), the negative control allows for the accurate calculation of the percentage of inhibition caused by the test compounds.

-

Identifying Off-Target Effects: A well-designed negative control can help differentiate between specific inhibition of the target kinase and non-specific effects of the test compound on the assay components.

-

Detecting Assay Artifacts: Negative controls can reveal issues with the assay itself, such as signal interference from the compound or instability of the reagents, which might otherwise be misinterpreted as inhibitory activity.

-

Ensuring Data Integrity and Reproducibility: The inclusion of robust negative controls is a hallmark of sound scientific practice, enhancing the reliability and reproducibility of the experimental findings.

Types of Negative Controls in Kinase Inhibitor Assays

Several types of negative controls can and should be employed in kinase inhibitor studies, each providing a unique layer of validation.

Vehicle Control

The most common and fundamental negative control is the vehicle control . Since most small molecule inhibitors are dissolved in a solvent, typically dimethyl sulfoxide (DMSO), the vehicle control consists of the assay components treated with the same concentration of the solvent as the test compounds. This is critical because the solvent itself can sometimes affect enzyme activity.

No-Enzyme Control

A no-enzyme control contains all the components of the reaction mixture, including the substrate and ATP, but lacks the kinase. This control is essential for determining the background signal in the assay, which can arise from non-enzymatic substrate phosphorylation or from the detection reagents themselves. Subtracting the signal from the no-enzyme control from all other measurements is a standard and necessary data normalization step.[1]

Inactive Analog Control

A more sophisticated and powerful negative control is the use of an inactive structural analog of the active inhibitor. This is a molecule that is chemically very similar to the inhibitor but has been modified in a way that is known to abolish its inhibitory activity. The use of an inactive analog is particularly valuable for confirming that the observed inhibition is due to a specific molecular interaction with the kinase and not some non-specific property of the chemical scaffold. A classic example is the use of SB 202474 as a negative control for the p38 MAP kinase inhibitor SB 202190.[2]

Data Presentation: Interpreting the Numbers

| Compound | Concentration (µM) | Raw Signal (e.g., Luminescence) | % Inhibition (Normalized to Controls) | IC50 (µM) |

| Vehicle Control (DMSO) | N/A | 50,000 | 0% | N/A |

| No-Enzyme Control | N/A | 500 | N/A | N/A |

| Positive Control (Staurosporine) | 1 | 1,500 | 97% | 0.01 |

| Test Compound A | 0.1 | 45,000 | 10% | 1.5 |

| 1 | 25,000 | 50% | ||

| 10 | 5,000 | 90% | ||

| Inactive Analog of Compound A | 10 | 49,500 | 1% | >100 |

Data is hypothetical and for illustrative purposes.

Normalization Calculation: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_No_Enzyme) / (Signal_Vehicle_Control - Signal_No_Enzyme))

Experimental Protocols: A Step-by-Step Guide

The following provides a generalized, detailed methodology for an in vitro kinase assay incorporating essential negative controls. This protocol is based on a luminescence-based ADP detection assay, a common platform for kinase inhibitor screening.[1][3]

Materials:

-

Purified kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)[2]

-

Test compounds, positive control inhibitor, and inactive analog dissolved in 100% DMSO

-

ADP detection reagent (e.g., ADP-Glo™)

-

384-well white assay plates

-

Multichannel pipettes or automated liquid handler

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of the test compounds, positive control, and inactive analog in 100% DMSO.

-

Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 1 µL) of the compound dilutions and DMSO (for vehicle control) to the wells of a 384-well plate.

-

-

Assay Plate Setup:

-

Test Wells: Add kinase and substrate mix to the wells containing the test compounds.

-

Vehicle Control Wells: Add kinase and substrate mix to the wells containing only DMSO. This represents 0% inhibition.

-

No-Enzyme Control Wells: Add substrate mix (without kinase) to a set of empty wells. This will be used for background subtraction.

-

Positive Control Wells: Add kinase and substrate mix to the wells containing a known inhibitor. This confirms the assay is working correctly.

-

Inactive Analog Control Wells: Add kinase and substrate mix to the wells containing the inactive analog.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction, which should be determined during assay development.

-

-

Signal Detection:

-

Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP, and second, a reagent is added to convert the ADP to ATP and generate a luminescent signal.

-

Incubate the plate as required by the detection kit.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Subtract the average signal from the no-enzyme control wells from all other wells.

-

Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition, often determined by a high concentration of a potent inhibitor or by the no-enzyme control).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations: Mapping the Logic and the Pathways

Diagrams are powerful tools for visualizing complex biological processes and experimental designs. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts discussed in this guide.

Caption: Experimental workflow for a kinase inhibitor assay, highlighting the integration of various controls.

Caption: Logical relationships and purposes of different controls in kinase inhibitor studies.

Signaling Pathway Example: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a common target for cancer therapeutics. Understanding its signaling pathway is essential for interpreting the effects of EGFR inhibitors.

Caption: A simplified diagram of the EGFR signaling pathway, a common target for kinase inhibitors.

Conclusion

In the rigorous and competitive landscape of kinase inhibitor development, the integrity of experimental data is the ultimate currency. Negative controls, in their various forms, are not mere procedural formalities; they are the bedrock upon which reliable and interpretable data are built. By diligently incorporating vehicle controls, no-enzyme controls, and, where possible, inactive analog controls, researchers can significantly enhance the confidence in their findings, avoid misleading results, and ultimately accelerate the journey from a promising compound to a life-changing therapeutic. This guide provides a foundational framework for understanding and implementing these crucial experimental components, empowering scientists to conduct more robust and impactful research.

References

The Use of SGC-AAK1-1N as a Negative Control for Studying Off-Target Effects of Kinase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of kinase inhibitor development, discerning on-target from off-target effects is paramount for accurate interpretation of experimental results and the progression of safe and effective therapeutics. The use of a well-characterized negative control compound is a cornerstone of rigorous pharmacological investigation. SGC-AAK1-1N has been developed as a crucial tool for researchers studying the roles of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in clathrin-mediated endocytosis (CME) and various signaling pathways. This guide provides a comprehensive overview of this compound, its corresponding active probe SGC-AAK1-1, and detailed methodologies for its application in elucidating the specific cellular functions of AAK1 and identifying potential off-target effects of kinase inhibitors.

AAK1 is a key regulator of CME through its phosphorylation of the μ2 subunit of the AP-2 adaptor complex at Thr156.[1] This phosphorylation event is critical for the recruitment of cargo and the assembly of clathrin-coated pits.[2] Beyond its role in endocytosis, AAK1 is involved in the Wnt and Notch signaling pathways.[1][3] Given its multifaceted roles, AAK1 has emerged as a therapeutic target for a range of diseases, including neuropathic pain and viral infections.[4]

SGC-AAK1-1 is a potent and selective chemical probe that inhibits AAK1 and the related kinase BMP2K.[5][6] To distinguish the cellular effects mediated by the inhibition of AAK1/BMP2K from other, non-specific effects of the chemical scaffold, the structurally similar but biologically inactive compound, this compound, was developed.[5][7] this compound serves as an ideal negative control, allowing researchers to confidently attribute observed phenotypes to the inhibition of the target kinase.

Data Presentation

The following tables summarize the key quantitative data for SGC-AAK1-1 and its negative control, this compound, providing a clear comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity of SGC-AAK1-1 and this compound

| Compound | Target | Assay Type | Ki | IC50 |

| SGC-AAK1-1 | AAK1 | TR-FRET Binding | 9 nM[5] | 270 nM[8] |

| BMP2K | TR-FRET Binding | 17 nM[9] | - | |

| This compound | AAK1 | TR-FRET Binding | 2 µM[5] | 1.8 µM[10] |

| BMP2K | TR-FRET Binding | >10 µM[11] | - |

Table 2: Cellular Activity of SGC-AAK1-1 and this compound

| Compound | Target | Assay Type | IC50 |

| SGC-AAK1-1 | AAK1 | NanoBRET | ~240 nM[5] |

| BMP2K | NanoBRET | 1.5 µM[5] | |

| This compound | AAK1 | - | Inactive[5] |

| BMP2K | - | Inactive[5] |

Mandatory Visualizations

To facilitate a deeper understanding of the molecular pathways and experimental logic, the following diagrams have been generated using the DOT language.

References

- 1. eubopen.org [eubopen.org]

- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]

- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. d-nb.info [d-nb.info]

- 7. 4.5. Isothermal Titration Calorimetry [bio-protocol.org]

- 8. biorxiv.org [biorxiv.org]

- 9. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]

- 10. carnabio.com [carnabio.com]

- 11. pubs.acs.org [pubs.acs.org]

The Chemical Probe SGC-AAK1-1N: A Technical Guide to Its Discovery, Characterization, and Utility in Kinase Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SGC-AAK1-1N, the inactive control compound for the potent and selective chemical probe SGC-AAK1-1, which targets Adaptor-Associated Kinase 1 (AAK1) and BMP-2 Inducible Kinase (BMP2K). This document details the discovery and development of this chemical tool, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of its impact on relevant signaling pathways. The information contained herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a negative control in studies investigating the biological roles of AAK1 and BMP2K.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME) through the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex.[1] This process is fundamental to a wide range of cellular events, including receptor signaling and viral entry.[2] AAK1 has been implicated in various signaling pathways, including the Wnt and Notch pathways, and has emerged as a potential therapeutic target for neuropathic pain and viral diseases.[2][3]

To facilitate the study of AAK1's function, the Structural Genomics Consortium (SGC) developed SGC-AAK1-1, a potent and selective dual inhibitor of AAK1 and the closely related kinase BMP2K.[4][5] To ensure rigorous experimental design and validate that observed phenotypes are due to the inhibition of AAK1/BMP2K, a structurally similar but biologically inactive control compound, this compound, was developed in parallel.[6] This guide focuses on the discovery, characterization, and proper use of this compound.

Discovery and Development

SGC-AAK1-1 and its inactive analog, this compound, were developed through the optimization of a previously identified semi-selective AAK1 inhibitor.[7] Iterative medicinal chemistry efforts led to the identification of the 3-acylaminoindazole scaffold as a promising starting point.[4] Further optimization focused on improving potency and selectivity, resulting in the development of SGC-AAK1-1 (also referred to as compound 25 in some publications).[6][7]

Crucially, during this optimization process, a closely related molecule, this compound (also known as compound 34A), was identified.[6] This compound shares a similar chemical structure to SGC-AAK1-1 but is devoid of significant inhibitory activity against AAK1 or BMP2K, making it an ideal negative control.[6][7] The availability of this matched negative control is critical for attributing any observed biological effects directly to the inhibition of the target kinases.

Quantitative Data

The following tables summarize the key quantitative data for SGC-AAK1-1 and its negative control, this compound, providing a clear comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity of SGC-AAK1-1 and this compound

| Compound | Target | Assay Type | Value | Reference |

| SGC-AAK1-1 | AAK1 | Ki | 9.1 nM | [1] |

| BMP2K | Ki | 17 nM | [1] | |

| AAK1 | IC50 | 270 nM | [8] | |

| GAK | Ki | >10,000 nM | [7] | |

| STK16 | Ki | >10,000 nM | [7] | |

| This compound | AAK1 | Ki | >10,000 nM | [7] |

| BMP2K | Ki | >10,000 nM | [7] | |

| AAK1 | IC50 | 1.8 µM | [9] |

Table 2: Cellular Activity of SGC-AAK1-1

| Compound | Target | Assay Type | Cell Line | Value | Reference |

| SGC-AAK1-1 | AAK1 | NanoBRET IC50 | HEK293 | 230 nM | [1] |

| BMP2K | NanoBRET IC50 | HEK293 | 1.5 µM | [1] |

Table 3: Kinome Selectivity of SGC-AAK1-1

| Kinase | KD (nM) | Reference |

| RIOK1 | 72 | [1] |

| PIP5K1C | 260 | [1] |

| RIOK3 | 290 | [1] |

| Data from a KINOMEscan assay at 1 µM SGC-AAK1-1 against 403 wild-type kinases. Only kinases with a KD within 30-fold of the AAK1 KD are listed. |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize SGC-AAK1-1 and this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity (Ki) of compounds to AAK1 in a biochemical format.

Materials:

-

Recombinant AAK1 protein

-

LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag-specific antibody)

-

Kinase Tracer 222 (or other suitable fluorescent tracer)

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

-

Test compounds (SGC-AAK1-1, this compound) serially diluted in DMSO

-

384-well, low-volume, white plates

Procedure:

-

Prepare a 2X solution of AAK1 protein and Eu-anti-GST antibody in Assay Buffer.

-

Prepare a 4X solution of Kinase Tracer 222 in Assay Buffer.

-

Prepare a 4X serial dilution of the test compounds in DMSO. Further dilute these into Assay Buffer to create a 4X final concentration.

-

In a 384-well plate, add 5 µL of the 4X compound solution.

-

Add 5 µL of the 2X AAK1/antibody solution to each well.

-

Add 5 µL of the 4X tracer solution to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC50. Convert the IC50 to Ki using the Cheng-Prusoff equation.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the ability of a compound to bind to AAK1 within a live cellular environment.

Materials:

-

HEK293 cells

-

AAK1-NanoLuc® fusion vector

-

NanoBRET™ Tracer K-5

-

Opti-MEM™ I Reduced Serum Medium

-

Test compounds (SGC-AAK1-1, this compound) serially diluted in DMSO

-

NanoBRET™ Nano-Glo® Substrate

-

White, 96-well cell culture plates

Procedure:

-

Transfect HEK293 cells with the AAK1-NanoLuc® fusion vector according to the manufacturer's protocol.

-

After 24 hours, harvest the cells and resuspend them in Opti-MEM.

-

Add the NanoBRET™ Tracer K-5 to the cell suspension at the desired final concentration.

-

Dispense the cell and tracer mixture into the wells of a 96-well plate.

-

Add the serially diluted test compounds to the wells.

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

Add the NanoBRET™ Nano-Glo® Substrate to each well.

-

Read the plate on a luminometer equipped with 450 nm and 610 nm filters to measure donor and acceptor luminescence, respectively.

-

Calculate the BRET ratio (Acceptor/Donor) and plot against the compound concentration to determine the cellular IC50.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay measures the enzymatic activity of AAK1 and its inhibition by test compounds by quantifying the amount of ADP produced.

Materials:

-

Recombinant AAK1 protein

-

AP2M1 peptide substrate

-

ATP

-

Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA

-

Test compounds (SGC-AAK1-1, this compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, 384-well plates

Procedure:

-

Set up the kinase reaction by adding AAK1 protein, AP2M1 substrate, and test compound to the wells of a 384-well plate in Kinase Buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate-reading luminometer.

-

Plot the luminescence signal against the compound concentration to determine the IC50 for kinase inhibition.

Signaling Pathways and Experimental Workflows

AAK1 is a key regulator of several cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows where this compound serves as a crucial control.

Clathrin-Mediated Endocytosis Workflow

Caption: Workflow of AAK1's role in clathrin-mediated endocytosis.

AAK1 in the Wnt Signaling Pathway

Caption: AAK1 negatively regulates Wnt signaling via LRP6 endocytosis.

AAK1 in the Notch Signaling Pathway

Caption: AAK1 positively regulates Notch signaling.

Conclusion

This compound is an essential tool for researchers studying the roles of AAK1 and BMP2K. As a structurally related but inactive control for the potent inhibitor SGC-AAK1-1, it enables the rigorous validation of experimental findings. This guide provides the necessary technical information, including quantitative data, detailed protocols, and pathway diagrams, to facilitate the effective use of this valuable chemical probe set in advancing our understanding of kinase biology and its implications in health and disease. While in vivo pharmacokinetic data for SGC-AAK1-1 is not yet publicly available, the provided in vitro and cellular characterization supports its use as a high-quality chemical probe for cell-based studies. Researchers are encouraged to consult the original publications for further details and to ensure the appropriate application of these compounds in their experimental systems.

References

- 1. promega.com [promega.com]

- 2. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]

- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 4. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]

- 5. In Vivo Evaluation of Limiting Brain Penetration of Probes for α2C-Adrenoceptor Using Small-Animal Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. worldwide.promega.com [worldwide.promega.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. wechat.promega.com.cn [wechat.promega.com.cn]

Methodological & Application

Application Notes and Protocols for Sgc-aak1-1N in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Sgc-aak1-1N, a negative control compound for the potent and selective AAK1 (AP2 associated kinase 1) and BMP2K (bone morphogenetic protein 2-inducible kinase) inhibitor, Sgc-aak1-1. Understanding the appropriate concentration and application of both the active probe and its negative control is crucial for obtaining reliable and interpretable results in in vitro settings.

Introduction to this compound and Sgc-aak1-1

Sgc-aak1-1 is a valuable chemical probe for investigating the roles of AAK1 and BMP2K in cellular processes.[1][2] These serine/threonine kinases are implicated in clathrin-mediated endocytosis (CME), a fundamental process for internalizing cell surface receptors and other macromolecules. Through their kinase activity, AAK1 and BMP2K regulate the function of the adaptor protein complex 2 (AP2), a key component of the endocytic machinery. Specifically, AAK1 phosphorylates the μ2 subunit of AP2 (AP2M1) at threonine 156, a modification that enhances the binding of AP2 to cargo proteins destined for internalization.[3][4][5]

Given their role in endocytosis, AAK1 and BMP2K are involved in various signaling pathways, including the Wnt and Notch pathways.[6] Dysregulation of these pathways is associated with numerous diseases, making AAK1 and BMP2K attractive targets for therapeutic development.

This compound serves as a structurally similar but biologically inactive control for Sgc-aak1-1. The use of this negative control is essential to distinguish the specific effects of AAK1/BMP2K inhibition from off-target or compound-specific effects.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its active counterpart, Sgc-aak1-1, to facilitate experimental design.

| Compound | Parameter | Target | Value | Assay Type | Reference |

| This compound | IC50 | AAK1 | 1.8 µM | Biochemical Assay | |

| This compound | IC50 | AAK1 | 11 µM | AAK1 Activity Assay | |

| Sgc-aak1-1 | IC50 | AAK1 | 270 nM | Coupled Enzyme Assay | |

| Sgc-aak1-1 | Ki | AAK1 | 9.1 nM | TR-FRET Binding Assay | [6] |

| Sgc-aak1-1 | Ki | BMP2K | 17 nM | TR-FRET Binding Assay | [6] |

| Sgc-aak1-1 | IC50 | AAK1 | 230 nM | NanoBRET Cellular Assay | [6] |

| Sgc-aak1-1 | IC50 | BMP2K | 1.5 µM | NanoBRET Cellular Assay | [6] |

| Sgc-aak1-1 | Recommended Cellular Concentration | AAK1/BMP2K | Up to 5 µM | Cellular Assays | |

| Sgc-aak1-1 | ECmax for p-AP2M1 downregulation | AAK1 | ~12.5 µM | Western Blot |

Signaling Pathway

The diagram below illustrates the role of AAK1 in the Wnt signaling pathway, a key pathway modulated by Sgc-aak1-1. AAK1 acts as a negative regulator of Wnt signaling by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor. Inhibition of AAK1 by Sgc-aak1-1 leads to decreased LRP6 internalization, thereby enhancing Wnt signaling.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the in vitro activity of Sgc-aak1-1 and its negative control, this compound.

References

- 1. AP2M1 Recombinant Monoclonal Antibody (10J8D1) (MA5-35066) [thermofisher.com]

- 2. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-AP2M1 (Thr156) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]

Application Notes and Protocols for SGC-AAK1-1N in Western Blot Validation

Topic: SGC-AAK1-1N Protocol for Western Blot Validation Audience: Researchers, scientists, and drug development professionals.

Introduction